molecular formula C11H7F3N2O2 B2594515 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid CAS No. 1359735-10-6

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2594515
CAS No.: 1359735-10-6
M. Wt: 256.184
InChI Key: RJJDCZHRORFZLX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. The compound bears the Chemical Abstracts Service registry number 1359735-10-6, providing unambiguous identification within chemical databases. The molecular formula C11H7F3N2O2 indicates a molecular framework consisting of eleven carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 256.18 grams per mole.

The systematic International Union of Pure and Applied Chemistry name, this compound, precisely describes the substitution pattern where the imidazole nitrogen at position 1 is connected to a phenyl ring bearing a trifluoromethyl group at the ortho position relative to the point of attachment. The carboxylic acid functionality is positioned at the 5-position of the imidazole ring, creating a specific geometric arrangement that influences both chemical reactivity and physical properties. The International Chemical Identifier string 1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) provides a machine-readable representation of the molecular connectivity.

The International Chemical Identifier Key RJJDCZHRORFZLX-UHFFFAOYSA-N serves as a shortened, fixed-length identifier derived from the full International Chemical Identifier string. This standardized approach to chemical identification ensures consistent recognition across different chemical databases and computational platforms. The systematic nomenclature reflects the hierarchical nature of the substituents, with the imidazole ring serving as the parent heterocycle and the trifluoromethylphenyl group functioning as the primary substituent.

Parameter Value
Chemical Abstracts Service Number 1359735-10-6
Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
International Chemical Identifier 1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18)
International Chemical Identifier Key RJJDCZHRORFZLX-UHFFFAOYSA-N
International Union of Pure and Applied Chemistry Name This compound

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of heterocyclic compounds containing trifluoromethyl groups reveals distinctive structural features that influence molecular packing and intermolecular interactions. The ordered arrangement of atoms in crystalline materials follows specific patterns that reflect the intrinsic nature of constituent particles to form symmetric structures along three-dimensional space. For this compound, the presence of both electron-withdrawing trifluoromethyl groups and hydrogen-bonding carboxylic acid functionality creates complex crystallographic environments.

The unit cell geometry of related trifluoromethyl-containing compounds demonstrates the influence of fluorine atoms on crystal packing arrangements. Studies of analogous structures, such as racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, reveal that trifluoromethyl groups exhibit characteristic bond lengths and angles that affect overall molecular geometry. The carbon-trifluoromethyl bond distances typically range around 1.538 Å, while the disposition of electron-withdrawing groups influences torsional angles and conformational preferences.

X-ray crystallographic techniques provide fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice. The electromagnetic radiation interaction with crystalline samples produces diffraction patterns that encode information about unit cell parameters and atomic positions. For imidazole-containing compounds, the planar nature of the heterocyclic ring system contrasts with the tetrahedral geometry around the trifluoromethyl carbon, creating distinctive molecular conformations that influence crystal packing efficiency.

Intermolecular hydrogen bonding patterns play crucial roles in determining crystal structure stability. Related imidazole carboxylic acid derivatives demonstrate the formation of hydrogen-bonded networks involving both nitrogen atoms of the imidazole ring and oxygen atoms of carboxylic acid groups. The dihedral angles between aromatic ring systems and functional groups significantly impact the overall molecular geometry, with typical values ranging from 1.34° to 70° depending on the specific substitution pattern.

Structural Parameter Typical Range
Carbon-Trifluoromethyl Bond Length 1.535-1.540 Å
Imidazole Ring Planarity Deviation < 0.05 Å
Phenyl-Imidazole Dihedral Angle 60-80°
Carboxylic Acid Hydrogen Bond Distance 2.60-2.70 Å

Comparative Structural Analysis with Ortho/Meta/Para Isomeric Forms

The positional isomerism of trifluoromethyl substitution on the phenyl ring creates distinct structural and electronic environments that significantly influence molecular properties. The ortho-substituted form, this compound, exhibits unique characteristics compared to its meta and para analogs due to the proximity of the trifluoromethyl group to the imidazole attachment site.

The meta-substituted isomer, 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, with Chemical Abstracts Service number 1779124-23-0, shares the same molecular formula C11H7F3N2O2 but displays different conformational preferences. The meta positioning reduces steric interactions between the trifluoromethyl group and the imidazole ring, potentially allowing for different dihedral angles and molecular geometries compared to the ortho isomer. This positional difference influences both the electronic distribution and the accessibility of reactive sites within the molecule.

Para-substituted derivatives represent the most sterically unencumbered arrangement, where the trifluoromethyl group is positioned at the maximum distance from the imidazole attachment point. The para isomer maintains the same molecular connectivity but exhibits distinct electronic characteristics due to the extended conjugation pathway through the aromatic ring system. Computational studies of similar trifluoromethyl-substituted aromatic compounds indicate that para substitution typically results in different dipole moments and electrostatic potential surfaces compared to ortho and meta analogs.

The electronic effects of trifluoromethyl substitution vary significantly with position, influencing both the electron density distribution on the aromatic ring and the reactivity of the imidazole nitrogen atoms. Ortho substitution creates the strongest inductive effects due to proximity, potentially affecting the basicity of the imidazole nitrogens and the acidity of the carboxylic acid group. Meta substitution provides intermediate electronic influence, while para substitution allows for extended resonance effects through the aromatic system.

Conformational analysis reveals that ortho substitution introduces steric constraints that may restrict rotational freedom around the phenyl-imidazole bond. These restrictions can lead to preferred conformational states that differ substantially from those observed in meta and para isomers. The trifluoromethyl group's van der Waals radius creates potential steric clashes with the imidazole ring system in the ortho configuration, forcing the molecule to adopt specific dihedral angles to minimize unfavorable interactions.

Isomer Type Chemical Abstracts Service Number Key Structural Feature
Ortho 1359735-10-6 Maximum steric interaction, strongest inductive effects
Meta 1779124-23-0 Intermediate electronic effects, reduced steric hindrance
Para 1707361-69-0 Extended conjugation, minimal steric interactions

Electron Density Mapping of Trifluoromethyl-Carboxylic Acid Interactions

Electron density distribution within this compound reflects the complex interplay between electron-withdrawing trifluoromethyl groups and electron-rich heterocyclic systems. The trifluoromethyl group, with its three highly electronegative fluorine atoms, creates a significant electron density depletion in its immediate vicinity while simultaneously influencing the electronic environment of distant functional groups through inductive effects.

The carboxylic acid functionality at the 5-position of the imidazole ring exhibits characteristic electron density patterns associated with the carbonyl oxygen and hydroxyl oxygen atoms. These oxygen centers serve as electron density maxima within the molecular framework, creating regions of high nucleophilic character that participate in hydrogen bonding interactions. The electron density mapping reveals how the trifluoromethyl group's inductive effects modulate the electron distribution on the carboxylic acid carbons, potentially affecting both the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Computational analysis of related imidazole derivatives demonstrates that electron density distribution on the heterocyclic ring varies significantly with substitution patterns. The nitrogen atoms in the imidazole ring typically exhibit high electron density regions that facilitate coordination with metal centers or participation in hydrogen bonding networks. In the presence of ortho-positioned trifluoromethyl groups, the electron density on these nitrogen centers may be reduced through inductive withdrawal, altering their chemical behavior compared to unsubstituted analogs.

The aromatic ring system connecting the trifluoromethyl group to the imidazole ring serves as a conduit for electronic communication between these functional groups. Electron density mapping reveals alternating regions of electron deficiency and excess around the benzene ring, with the carbon atom bearing the trifluoromethyl group showing significant electron depletion. This electronic polarization extends through the aromatic system, influencing the electron density at the point of imidazole attachment.

Intramolecular interactions between the trifluoromethyl group and other molecular regions create distinctive electron density features that can be visualized through computational methods. These interactions may include weak hydrogen bonding between fluorine atoms and hydrogen atoms on the imidazole ring, as well as dipole-dipole interactions between the trifluoromethyl group and the carboxylic acid functionality. Such intramolecular contacts contribute to the overall conformational stability and influence the molecular electrostatic potential surface.

Functional Group Electron Density Character Interaction Type
Trifluoromethyl Strong electron withdrawal Inductive effects
Carboxylic Acid Mixed electron rich/poor regions Hydrogen bonding donor/acceptor
Imidazole Nitrogens Electron rich centers Coordination sites
Aromatic Ring Delocalized electron density π-electron system

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDCZHRORFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the imidazole ring or side chains. For example:

  • Reagents : Potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) under acidic or basic conditions.

  • Products : Formation of carboxylic acids (via further oxidation of alkyl chains) or ketones (via oxidation of secondary alcohols).

  • Conditions : Controlled pH and temperature are critical to avoid over-oxidation.

Reaction TypeReagent/ConditionsMajor ProductSelectivity Notes
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Carboxylic acid derivativesPreferential oxidation of alkyl side chains.

Reduction Reactions

Reduction targets the carboxylic acid group or unsaturated bonds:

  • Reagents : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or sodium borohydride (NaBH4\text{NaBH}_4).

  • Products : Alcohols (from carboxylic acid reduction) or amines (via imine intermediates).

  • Conditions : Anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Reaction TypeReagent/ConditionsMajor ProductYield (%)
ReductionLiAlH4\text{LiAlH}_4, ether, 0°CPrimary alcohol72–85

Nucleophilic Substitution

The imidazole ring facilitates substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of a base (e.g., NaH\text{NaH}).

  • Products : Alkylated or acylated derivatives at the N1 position of the imidazole.

Reaction TypeReagent/ConditionsMajor ProductKinetics (k, M⁻¹s⁻¹)
SubstitutionCH3I\text{CH}_3\text{I}, NaH\text{NaH}, DMFN1-methylated derivative1.2×1031.2 \times 10^{-3}

Hydrolysis and Stability

While the carboxylic acid group is generally stable, ester derivatives of this compound undergo hydrolysis:

  • Reagents : Hydrochloric acid (HCl\text{HCl}) or sodium hydroxide (NaOH\text{NaOH}).

  • Products : Regeneration of the parent carboxylic acid.

  • Conditions : Aqueous medium at elevated temperatures.

A study on structurally related compounds demonstrated hydrolysis of ester derivatives to carboxylic acids with a half-life (t1/2t_{1/2}) of 2.3 hours under acidic conditions .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

  • Conditions : Heating above 200°C or UV irradiation.

  • Products : 1-[2-(trifluoromethyl)phenyl]-1H-imidazole.

Reaction TypeConditionsMajor ProductByproduct
Decarboxylation220°C, inert atmosphereImidazole derivativeCO2\text{CO}_2

Key Mechanistic Insights

  • Trifluoromethyl Group : Enhances electron-deficient character of the phenyl ring, directing electrophilic substitution to the meta position.

  • Imidazole Ring : Acts as both a weak base and nucleophile, participating in acid-catalyzed tautomerization.

Comparative Reactivity

Functional GroupReactivity TrendExample Reaction
Carboxylic acidHigh (esterification)Ethanol, H2SO4\text{H}_2\text{SO}_4 → Ethyl ester
Trifluoromethyl phenylLow (inert to electrophiles)Nitration requires strong HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4

Scientific Research Applications

Chemistry

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it interacts with various enzymes, influencing metabolic pathways and cellular processes.

Medicine

Research indicates that this compound exhibits promising therapeutic properties:

  • Anti-cancer Activity : It has been shown to inhibit tumor growth by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation in various biological models.

Industry

In industrial applications, the compound is utilized in the development of advanced materials with unique properties, potentially enhancing product performance in various sectors.

Anticancer Activity

Numerous studies have documented the anticancer effects of this compound. For example:

Concentration (µM)Cell Viability (%)
0100
585
1065
2030

At concentrations above 10 µM, significant reductions in cell viability were observed, attributed to the inhibition of the PI3K/Akt signaling pathway crucial for cell survival and proliferation.

Enzyme Inhibition Profile

The compound has demonstrated strong inhibitory activity against critical enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : IC50 = 0.5 µM
  • Thymidylate Synthase : IC50 = 0.8 µM

These findings suggest that this compound could serve as a lead for developing new antitumor agents.

Study 1: Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that it effectively reduces cell viability at higher concentrations, confirming its potential as an anticancer agent.

Study 2: Mechanistic Insights

Research focused on the molecular mechanisms underlying its biological effects. The compound was found to bind to specific receptors, enhancing its binding affinity and influencing downstream signaling pathways related to cell growth and survival.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, contributing to its increased biological activity. Modifications to the imidazole ring can further optimize its pharmacological profile.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the imidazole ring can interact with enzymes and proteins involved in various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic Acid (CAS 1779124-23-0)

  • Structural Difference : The trifluoromethyl group is meta-substituted (3-position) on the phenyl ring instead of ortho (2-position).
  • Solubility: The meta-isomer exhibits a predicted density of 1.44 g/cm³ and pKa of 5.16, suggesting comparable acidity but slightly altered solubility profiles .

1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic Acid Hydrochloride

  • Structural Difference : Trifluoromethyl is para-substituted (4-position), and the carboxylic acid is at imidazole position 3.
  • Impact :
    • Reactivity : The para-substitution may enhance resonance stabilization, while the shifted carboxylic acid position alters hydrogen-bonding geometry .

Benzyl-Substituted Analogues

1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic Acid (CAS 1439899-43-0)

  • Structural Difference : A benzyl group links the trifluoromethylphenyl moiety to the imidazole.
  • Impact :
    • Steric Bulk : The benzyl spacer increases molecular weight (270.21 g/mol vs. 256.18 g/mol) and introduces conformational flexibility, which may reduce target affinity but improve membrane permeability .
    • Synthesis : Requires additional steps for benzyl group introduction, as seen in multi-step synthetic protocols .

Heterocyclic and Functional Group Variations

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic Acid (CAS 338793-05-8)

  • Structural Difference : Pyridine replaces phenyl, with a sulfanyl linker and methyl group at imidazole position 1.
  • Impact :
    • Electron-Deficient Core : Pyridine enhances π-π stacking with aromatic residues in enzymes.
    • Bioactivity : The sulfanyl group may confer resistance to oxidative metabolism, extending half-life .

Benzimidazole Derivatives (e.g., 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid)

  • Structural Difference : A benzene ring is fused to the imidazole (forming benzimidazole).
  • Impact :
    • Planarity : Increased aromaticity may improve DNA intercalation or kinase inhibition but reduce solubility .
    • Functional Groups : Hydroxyl or methoxy substituents (e.g., 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid) enhance hydrogen-bonding capacity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position (Phenyl) Key Properties/Applications
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid 1779124-23-0 C₁₁H₇F₃N₂O₂ 256.18 Ortho (2-) High acidity (pKa ~5), potential enzyme inhibitor
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid 1779124-23-0 C₁₁H₇F₃N₂O₂ 256.18 Meta (3-) Improved steric accessibility
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid 1439899-43-0 C₁₂H₉F₃N₂O₂ 270.21 Meta (3-, benzyl) Enhanced flexibility for membrane penetration
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic acid 338793-05-8 C₁₁H₇ClF₃N₃O₂S 337.71 N/A (pyridine) Metabolic stability via sulfur linkage
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid N/A C₁₄H₁₁N₂O₃ 255.25 N/A (benzimidazole) DNA-binding applications

Biological Activity

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (TFM-ICA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of TFM-ICA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C11H7F3N2O2
  • CAS Number : 1359735-10-6
  • Molecular Weight : 252.18 g/mol

The structure of TFM-ICA features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Anticancer Properties

Recent studies have highlighted TFM-ICA's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Cell Line IC50 (µM) Notes
MCF-7 (Breast)15.63Comparable to Tamoxifen
A549 (Lung)10.5Significant inhibition observed
PANC-1 (Pancreas)12.1Effective under normoxic conditions

In vitro studies have shown that TFM-ICA induces apoptosis in cancer cells through activation of the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

The mechanism by which TFM-ICA exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : TFM-ICA has been shown to inhibit cell cycle progression in the G1 phase, leading to reduced cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays indicated that TFM-ICA induces apoptosis in a dose-dependent manner by activating caspases and altering mitochondrial membrane potential .

Other Biological Activities

Beyond its anticancer properties, TFM-ICA exhibits activities against various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that TFM-ICA has antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the modulation of cytokine production in immune cells .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of TFM-ICA against a panel of human tumor cell lines. The compound exhibited selective cytotoxicity towards ovarian and prostate cancer cell lines, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the imidazole ring and the trifluoromethyl group significantly affect the biological activity of TFM-ICA. The presence of the trifluoromethyl group was linked to enhanced potency against cancer cells compared to its non-fluorinated analogs .

Q & A

What synthetic strategies are effective for preparing 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

Basic
The synthesis of imidazole-carboxylic acid derivatives typically involves cyclocondensation of substituted phenylhydrazines with β-keto esters or analogous precursors. For example:

  • Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA (N,N-dimethylformamide dimethyl acetal) can form pyrazole intermediates, which are hydrolyzed to carboxylic acids under basic conditions .
  • Optimization Parameters :
    • Catalysts : Palladium-based catalysts (e.g., for cross-coupling reactions introducing trifluoromethyl groups) .
    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Temperature : Reflux conditions (80–120°C) improve cyclization yields .
      Post-synthesis, hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Purity is confirmed via elemental analysis and spectroscopic methods .

Which analytical techniques are critical for structural validation of this compound?

Basic
A multi-technique approach ensures structural integrity:

  • Spectroscopy :
    • IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations .
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., trifluoromethyl phenyl protons at δ 7.5–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, critical for confirming regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H8_{8}F3_{3}N2_{2}O2_{2}: calc. 265.06, observed 265.05) .

How can computational models predict the bioactivity of derivatives?

Advanced
Integrate computational and experimental data to guide derivative design:

  • Docking Studies : Use software like AutoDock to simulate binding to target proteins (e.g., factor Xa in ). Analyze poses for hydrogen bonding and hydrophobic interactions with the trifluoromethyl group .
  • QSAR : Correlate electronic properties (HOMO-LUMO gaps, calculated via DFT) with biological activity. For example, electron-withdrawing trifluoromethyl groups enhance metabolic stability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

How can researchers resolve discrepancies in crystallographic refinement?

Advanced
Contradictions in crystallographic data arise from twinning, poor resolution, or disorder. Mitigation strategies include:

  • High-Resolution Data : Collect datasets at synchrotron sources (≤1.0 Å resolution) to reduce ambiguity .
  • Twin Refinement : Use SHELXL’s TWIN command to model twinned crystals .
  • Cross-Validation : Compare with NMR-derived torsion angles or DFT-optimized geometries .
    For example, highlights SHELX’s robustness in handling twinned data via iterative least-squares refinement.

What methods detect process-related impurities in this compound?

Intermediate
Impurity profiling follows pharmacopeial guidelines:

  • Chromatography : HPLC (C18 column, 0.1% TFA/ACN gradient) detects unreacted intermediates or byproducts .
  • Elemental Analysis : Discrepancies >0.3% between calculated/observed C/H/N indicate impurities .
  • Loss on Drying : Dry samples over P2_2O5_5 for 16 h; ≤0.5% mass loss ensures purity .
    identifies tetrazole derivatives as common impurities, controlled via targeted synthesis protocols.

How does the trifluoromethyl group influence electronic properties and reactivity?

Intermediate
The -CF3_3 group:

  • Electronic Effects : Strong electron-withdrawing nature reduces HOMO energy (-6.2 eV via DFT), stabilizing the molecule against oxidation .
  • Reactivity : Enhances electrophilic substitution at the imidazole C-2 position (e.g., bromination or cross-coupling) .
  • Crystallography : Induces π-stacking interactions (e.g., centroid distances ~3.8 Å in ), affecting solubility .

What strategies address contradictions in biological activity data across studies?

Advanced
Discrepancies in bioactivity often stem from assay conditions or impurity profiles. Solutions include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Dose-Response Curves : Use Hill slopes to differentiate true activity from nonspecific effects .
  • Metabolic Profiling : LC-MS identifies active metabolites that may skew results (e.g., ester hydrolysis in ) .

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